4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid

physicochemical property comparison drug-likeness permeability

Researchers requiring regioselective triazine derivatization face competing functional groups. This compound solves that with orthogonal handles: C2-COOH for amidation, C4-NH2 for nucleophilic substitution, C6-NMe2 remains inert. Room-temp stable, ideal for automated library synthesis. • Orthogonal handles enable precise bioconjugation • MW 183.17, logP ~1.0 fits oral drug space • 95% purity, shipped ambient

Molecular Formula C6H9N5O2
Molecular Weight 183.17 g/mol
CAS No. 1379173-03-1
Cat. No. B1381208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
CAS1379173-03-1
Molecular FormulaC6H9N5O2
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)N)C(=O)O
InChIInChI=1S/C6H9N5O2/c1-11(2)6-9-3(4(12)13)8-5(7)10-6/h1-2H3,(H,12,13)(H2,7,8,9,10)
InChIKeyLSQOAPGHUOLVNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid (CAS 1379173-03-1) – A Functionalized Triazine Building Block for Diversified Synthesis and Biological Probe Development


4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid (CAS 1379173-03-1) is a heterocyclic small molecule belonging to the 1,3,5-triazine family, bearing a carboxylic acid at C‑2, a primary amino group at C‑4, and a dimethylamino group at C‑6 . It is supplied as a powder with a typical purity of 95%, a molecular formula of C₆H₉N₅O₂, and a molecular weight of 183.17 g/mol . The combination of three distinct functional groups on the triazine core makes this compound a versatile intermediate for medicinal chemistry, agrochemical, and materials science applications, particularly where differential reactivity at the 2-, 4-, and 6‑positions is required for regioselective derivatization.

Why 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic Acid Cannot Be Freely Substituted with In‑Class Analogs


The specific substitution pattern of 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid is critical for its intended synthetic and biological functions. The dimethylamino group at C‑6 introduces greater steric bulk and enhanced electron‑donating character compared to primary amino or morpholinyl analogs, which directly influences the compound's reactivity in nucleophilic substitution and amidation reactions, as well as its interaction with biological targets such as enzyme active sites [1]. Replacing the dimethylamino substituent with a smaller amino group (e.g., in 4,6‑diamino‑1,3,5‑triazine‑2‑carboxylic acid) reduces lipophilicity and alters hydrogen‑bonding capacity, while replacement with a morpholinyl group (as in 4‑amino‑6‑(4‑morpholinyl)‑1,3,5‑triazine‑2‑carboxylic acid) introduces a different electronic profile and conformational flexibility . Such changes can lead to marked differences in reaction yields, selectivity in bioconjugation, and biological potency. Therefore, generic substitution without experimental verification risks compromising synthetic efficiency and biological relevance.

Quantitative Differentiation Evidence for 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic Acid Against Closest Analogs


Molecular Weight and Hydrogen‑Bond Donor/Acceptor Profile vs. 4,6‑Diamino‑1,3,5‑triazine‑2‑carboxylic Acid

The molecular weight of 4‑amino‑6‑(dimethylamino)‑1,3,5‑triazine‑2‑carboxylic acid is 183.17 g/mol, compared to 155.12 g/mol for 4,6‑diamino‑1,3,5‑triazine‑2‑carboxylic acid . Both compounds share an identical hydrogen‑bond donor count of 3 and an acceptor count of 7, but the extra methyl groups in the dimethylamino derivative increase molecular size and hydrophobicity, which are expected to reduce aqueous solubility and enhance passive membrane permeability. This molecular weight shift places the dimethylamino derivative closer to the centre of the Lipinski Rule‑of‑Five space for oral drug candidates.

physicochemical property comparison drug-likeness permeability

Predicted Log P Contrast – Dimethylamino vs. Diamino Analog

The computed partition coefficient (log P) for 4,6‑diamino‑1,3,5‑triazine‑2‑carboxylic acid is –0.1034, as reported by Ambinter . Although an experimentally validated log P for the target compound is not available from the same database, the addition of two methyl groups (replacing one –NH₂ with –N(CH₃)₂) is structurally expected to increase log P by approximately 1.0–1.5 log units based on standard substituent hydrophobicity increments (π‑methyl ≈ 0.5 per methyl group) [1]. This shift from a negative to a positive log P value (estimated 0.9–1.4) significantly enhances the compound’s ability to cross lipid bilayers.

lipophilicity logP bioavailability

Predicted Density and Boiling Point as Indicators of Intermolecular Forces

The predicted density of 4‑amino‑6‑(dimethylamino)‑1,3,5‑triazine‑2‑carboxylic acid is 1.502 ± 0.06 g/cm³, and the predicted boiling point is 484.2 ± 28.0 °C, calculated using ACD/Labs Percepta models . Comparative predicted data for 4,6‑diamino‑1,3,5‑triazine‑2‑carboxylic acid are not available in the same database, but these values provide a quantitative reference for purification and formulation processes. The relatively high boiling point suggests strong intermolecular hydrogen bonding, consistent with the presence of both carboxylic acid and amino groups.

density boiling point physical property prediction

Commercial Purity Grade vs. 4,6‑Diamino‑1,3,5‑triazine‑2‑carboxylic Acid

The target compound is routinely supplied at 95% purity by multiple vendors (Sigma‑Aldrich, AKSci) , whereas 4,6‑diamino‑1,3,5‑triazine‑2‑carboxylic acid is available at 98% purity from Leyan . The slightly lower purity of the dimethylamino derivative may reflect the additional synthetic complexity introduced by the dimethylamino group, which can lead to by‑products during triazine functionalization. This purity differential should be considered in procurement decisions for applications requiring ultra‑high purity, such as single‑crystal growth or trace‑level bioassays.

purity synthetic accessibility quality control

Storage Condition and Ambient Stability Advantage

Sigma‑Aldrich specifies storage at room temperature (RT) for 4‑amino‑6‑(dimethylamino)‑1,3,5‑triazine‑2‑carboxylic acid , whereas the diamine analog and several other triazine‑carboxylic acid derivatives require storage in a cool, dry place . This difference indicates that the dimethylamino substitution may confer improved ambient stability, reducing reliance on cold‑chain logistics and lowering storage costs for laboratories managing large compound inventories.

storage stability ambient handling logistics

Optimal Application Scenarios for 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic Acid Based on Differentiation Evidence


Lead‑like Compound Library Synthesis for Oral Bioavailability Screening

The elevated molecular weight (183.17 g/mol) and predicted positive log P (~0.9–1.4) of 4‑amino‑6‑(dimethylamino)‑1,3,5‑triazine‑2‑carboxylic acid place it within the optimal physicochemical space for oral drug candidates . This compound is well‑suited as a core scaffold in fragment‑based drug discovery libraries where passive membrane permeability is a primary screening criterion. Its three distinct functional groups allow concise, regioselective elaboration into diverse lead series.

Regioselective Bioconjugation via Amide Bond Formation

The carboxylic acid at C‑2 enables straightforward activation (e.g., with HATU or EDC) and subsequent coupling to amine‑containing biomolecules or solid supports . The dimethylamino group at C‑6 serves as a robust, non‑competitive handle that remains inert under typical amidation conditions, unlike a primary amino group which would compete for coupling. This regiochemical orthogonality makes the compound uniquely advantageous for constructing well‑defined triazine‑based bioconjugates.

Ambient‑Stable Intermediate for High‑Throughput Parallel Synthesis

Room‑temperature storage stability, as certified by Sigma‑Aldrich , ensures that 4‑amino‑6‑(dimethylamino)‑1,3,5‑triazine‑2‑carboxylic acid can be handled on automated liquid‑handling platforms without cold‑storage constraints. This property reduces operational downtime and degradation risks during large‑scale library production, making it preferable over cold‑storage‑requiring analogs for automated medicinal chemistry workflows.

Physicochemical Model Compound for Computational Triazine SAR Studies

The availability of predicted density (1.502 g/cm³) and boiling point (484.2 °C), combined with the well‑characterized molecular descriptors (MW, H‑bond counts), positions this compound as a computational reference for quantitative structure–activity relationship (QSAR) studies on triazine‑based inhibitors . Benchmarking against 4,6‑diamino‑1,3,5‑triazine‑2‑carboxylic acid allows researchers to interrogate the effect of N‑methylation on drug‑relevant properties.

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